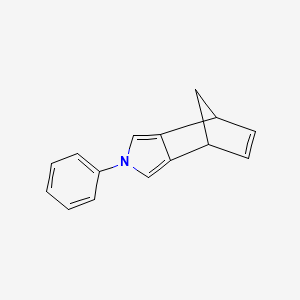

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole

Description

2-Phenyl-4,7-dihydro-2H-4,7-methanoisoindole is a bicyclic heterocyclic compound featuring a fused isoindole core with a methane bridge spanning the 4,7-positions and a phenyl substituent at the 2-position. Its molecular formula is C₁₅H₁₃NO₂ (molecular weight: 239.27 g/mol), as derived from its dione derivative in . The methane bridge imposes rigidity, enhancing stability and influencing electronic conjugation, making it valuable in materials science and medicinal chemistry .

Properties

CAS No. |

30451-32-2 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-phenyl-4-azatricyclo[5.2.1.02,6]deca-2,5,8-triene |

InChI |

InChI=1S/C15H13N/c1-2-4-13(5-3-1)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,9-12H,8H2 |

InChI Key |

WURBIZFBXGCLBU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C=CC1C3=CN(C=C23)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole typically involves the reaction of phenyl-substituted cyclopentadiene with azides under specific conditions. One common method includes the use of a cycloaddition reaction, where the phenyl-substituted cyclopentadiene reacts with an azide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The reaction conditions often include controlled temperature and pressure to facilitate the formation of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives of 2-Phenyl-4,7-dihydro-2H-4,7-methanoisoindole. A notable study synthesized a series of hybrid compounds incorporating this isoindole structure and evaluated their anticancer activities against various cancer cell lines.

Case Study: Hybrid Compounds

In one study, researchers synthesized novel (3a R ,4 S ,7 R ,7a S)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole derivatives. These compounds exhibited promising anticancer activity with IC50 values in the low nanomolar range against several cell lines including MCF-7 and A549. The most active derivative demonstrated an IC50 value of 0.21 nM against MCF-7 cells, indicating high potency .

Antimicrobial Properties

The antimicrobial efficacy of this compound derivatives has also been extensively researched. Various studies have reported their activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Activity

A comprehensive evaluation demonstrated that certain derivatives showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this isoindole structure were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on aldose reductase and α-glycosidase enzymes.

Case Study: Enzyme Inhibition Profiles

Research findings indicated that certain derivatives exhibited potent inhibition against aldose reductase with Ki values as low as 7.09 µM. These compounds also demonstrated effective inhibition against α-glycosidase with Ki values ranging from 0.43 to 2.30 µM . Molecular docking studies further supported these findings by predicting favorable binding affinities.

Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Hybrid compounds derived from the isoindole structure show significant activity against cancer cells. | IC50 values as low as 0.21 nM against MCF-7 cells; high potency observed in various cell lines. |

| Antimicrobial | Effective against a variety of bacterial and fungal strains. | MIC values comparable to standard antibiotics; effective against both Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Inhibitory effects on aldose reductase and α-glycosidase enzymes. | Ki values as low as 0.43 µM for α-glycosidase; significant inhibition profiles observed in studies. |

Mechanism of Action

The mechanism of action of 2-Phenyl-4,7-dihydro-2h-4,7-methanoisoindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its inhibition of acetylcholinesterase and carbonic anhydrase enzymes, which are involved in various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

4,7-Dihydro-2H-4,7-ethanoisoindole

- Key Difference: Replaces the methane bridge with an ethano bridge (CH₂CH₂).

- Impact: The ethano bridge introduces greater flexibility, reducing steric strain but diminishing conjugation efficiency. This structural difference is critical in porphyrin synthesis, where ethanoisoindole derivatives form low-symmetry tetraaryltetrabenzoporphyrins (TATBPs) with tunable substituents .

- Application : Used in photodynamic therapy and organic electronics due to adjustable absorption spectra.

2-[4-(Dimethylamino)phenyl]-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Key Features: Incorporates dimethylamino and methyl substituents, along with a dione moiety.

- Impact: The dimethylamino group enhances solubility in polar solvents, while the dione group increases electrophilicity, enabling nucleophilic reactions.

2-(2-Ethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

- Key Features : Ethoxyphenyl substituent at the 2-position.

- Impact: The ethoxy group improves lipophilicity, favoring membrane permeability in medicinal applications. Its molecular formula (C₁₇H₁₇NO₃, MW: 299.33 g/mol) reflects increased bulk compared to the parent compound .

Physicochemical Properties

Stability and Reactivity Trends

- Methane Bridge vs. Ethano Bridge: Methano derivatives exhibit higher thermal stability and rigidity, favoring applications requiring structural integrity. Ethano bridges offer synthetic flexibility but reduced conjugation.

- Substituent Effects :

- Electron-withdrawing groups (e.g., diones) increase reactivity toward nucleophiles.

- Bulky substituents (e.g., diphenyl in ) hinder aggregation in solid-state materials.

Biological Activity

2-Phenyl-4,7-dihydro-2H-4,7-methanoisoindole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings and case studies.

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

CAS Number: 30451-32-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Although the exact mechanisms are not fully elucidated, it is believed that the compound may act by:

- Inhibition of Enzymes: The compound has shown potential in inhibiting various enzymes that are critical for cellular functions.

- Receptor Interaction: It may also interact with specific receptors, modulating their activity and influencing signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 8.3 |

| A549 (Lung) | 12.0 |

The compound's cytotoxic effects are believed to be linked to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary studies suggest:

- Bacterial Inhibition: Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Fungal Activity: Exhibits antifungal properties against Candida species.

Case Studies

-

Study on Anticancer Activity:

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on BRCA-deficient cancer models. The compound demonstrated significant tumor growth inhibition in xenograft models, suggesting its potential as a targeted therapy for specific breast cancers. -

Antimicrobial Evaluation:

Another study focused on the antimicrobial properties of the compound against various pathogens. Results indicated that at concentrations as low as 5 µg/mL, the compound inhibited bacterial growth effectively, highlighting its potential for use in treating infections.

Q & A

Q. What are the standard synthetic routes for 2-Phenyl-4,7-dihydro-2H-4,7-methanoisoindole, and how can purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via cycloaddition or catalytic hydrogenation of precursor indole derivatives. For example, multi-step reactions involving formamide or POCl₃ under controlled temperatures (e.g., 80–160°C) are common . To ensure purity, employ column chromatography with silica gel and validate via HPLC (>98% purity threshold). Monitor intermediates using thin-layer chromatography (TLC) and characterize final products with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Include safety protocols for handling corrosive reagents (e.g., NaH, POCl₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use ¹H NMR to confirm the methanoisoindole scaffold (e.g., bridgehead protons at δ 3.5–4.5 ppm) and aromatic phenyl signals (δ 7.0–7.5 ppm). ¹³C NMR identifies sp³ carbons in the bicyclic system (δ 40–60 ppm). IR spectroscopy verifies absence of undesired functional groups (e.g., NH stretches at ~3400 cm⁻¹). Cross-validate with HRMS for molecular ion ([M+H]⁺) matching the theoretical mass (±2 ppm error). Always compare with literature data for analogous structures .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation of fine powders; employ solvent traps during vacuum filtration. In case of skin contact, wash immediately with water for 15 minutes and consult safety data sheets (SDS) for specific antidotes. Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Methodological Answer : Conduct a Design of Experiments (DoE) to assess variables:

Q. How should contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

- Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities. For example, unexpected NOEs may arise from conformational flexibility in the methano bridge. Use variable-temperature NMR to probe dynamic behavior. If discrepancies persist, synthesize a deuterated analog or employ X-ray crystallography for absolute configuration determination. Document uncertainties in the error analysis section of publications .

Q. What computational methods are suitable for predicting the reactivity and regioselectivity of this compound in electrophilic substitutions?

- Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich sites. For regioselectivity, calculate Fukui indices (nucleophilic/electrophilic) at each carbon. Validate with experimental kinetic studies (e.g., competitive reactions with Br₂/HNO₃). Compare results with Hammett substituent constants (σ⁺) for phenyl groups .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for pharmaceutical applications?

- Methodological Answer : Design an accelerated stability study:

- pH Range : 1–10 (use HCl/NaOH buffers).

- Temperature : 25–60°C (Arrhenius plot for degradation kinetics).

Analyze samples at intervals (0, 7, 14 days) via UPLC-MS to detect degradation products (e.g., ring-opening or oxidation). Use kinetic modeling (e.g., first-order decay) to predict shelf life. Include controls with antioxidants (e.g., ascorbic acid) .

Data Presentation and Analysis

Q. What strategies are recommended for managing large datasets from synthetic or analytical experiments?

- Methodological Answer :

- Raw Data : Store in appendices with metadata (e.g., instrument settings, batch numbers).

- Processed Data : Use software (e.g., MestReNova, ACD/Labs) for spectral analysis.

- Visualization : Plot kinetic curves (time vs. conversion) or heatmaps for reaction optimization.

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and archive datasets in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.